5-Bromo-4-cyano-2-fluorobenzoic acid

palladium-catalyzed cross-coupling Suzuki-Miyaura regioselectivity

5-Bromo-4-cyano-2-fluorobenzoic acid (CAS 1805595-88-3; molecular formula C₈H₃BrFNO₂; MW 244.02 g/mol) is a tri-substituted halogenated benzoic acid derivative bearing bromine at C5, a cyano group at C4, a fluorine at C2, and a carboxylic acid at C1. This compound belongs to a family of positional isomers sharing the identical molecular formula and molecular weight but differing in substituent arrangement on the benzene ring.

Molecular Formula C8H3BrFNO2
Molecular Weight 244.02 g/mol
CAS No. 1805595-88-3
Cat. No. B1448626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-cyano-2-fluorobenzoic acid
CAS1805595-88-3
Molecular FormulaC8H3BrFNO2
Molecular Weight244.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)C(=O)O)Br)C#N
InChIInChI=1S/C8H3BrFNO2/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2H,(H,12,13)
InChIKeyDAUNGSSIUGNLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-cyano-2-fluorobenzoic acid (CAS 1805595-88-3): Structural Profile and Procurement Context


5-Bromo-4-cyano-2-fluorobenzoic acid (CAS 1805595-88-3; molecular formula C₈H₃BrFNO₂; MW 244.02 g/mol) is a tri-substituted halogenated benzoic acid derivative bearing bromine at C5, a cyano group at C4, a fluorine at C2, and a carboxylic acid at C1 . This compound belongs to a family of positional isomers sharing the identical molecular formula and molecular weight but differing in substituent arrangement on the benzene ring. It is classified as an aryl carboxylic acid building block and is catalogued under MDL number MFCD28735216 . The compound is commercially available at purity specifications ranging from 95% (Howei Pharm, standard Q/HWC032-2020) to 98% (MolCore, ISO-certified) and is intended exclusively for research and development use as a synthetic intermediate .

Why 5-Bromo-4-cyano-2-fluorobenzoic acid Cannot Be Replaced by a Generic Benzoic Acid Analog


Positional isomerism among bromo-cyano-fluorobenzoic acid derivatives produces distinct electronic landscapes that govern regioselectivity in downstream synthetic transformations. The bromine leaving group at C5 in the target compound is positioned meta to both the fluorine (C2) and the carboxylic acid (C1), whereas in the 2-bromo-4-cyano-3-fluoro isomer (CAS 1805583-80-5) the bromine is located ortho to the carboxylic acid — a difference that fundamentally alters oxidative addition kinetics in palladium-catalyzed cross-coupling reactions . The cyano group at C4 exerts a resonance electron-withdrawing effect para to the carboxylic acid, modulating both acid strength (pKa) and the electron density available for electrophilic aromatic substitution relative to non-cyanated analogs such as 5-bromo-2-fluorobenzoic acid (CAS 146328-85-0) . These electronic and steric differences cannot be replicated by substituting a different positional isomer or a simpler di-substituted benzoic acid without altering reaction outcomes, making precise structural identity critical for reproducible synthesis and procurement decisions.

Product-Specific Quantitative Evidence Guide for 5-Bromo-4-cyano-2-fluorobenzoic acid (1805595-88-3)


Regioselective Cross-Coupling Reactivity: Bromine at C5 vs. Ortho-Carboxyl Isomers

The bromine atom in 5-bromo-4-cyano-2-fluorobenzoic acid is situated at C5, placing it meta to the carboxylic acid group (C1) and meta to the fluorine atom (C2). In contrast, the comparator 2-bromo-4-cyano-3-fluorobenzoic acid (CAS 1805583-80-5) carries the bromine ortho to the carboxylic acid. This positional difference directly impacts palladium-catalyzed cross-coupling behavior: ortho-bromo substituents adjacent to a carboxylic acid experience steric hindrance and altered electronic activation during oxidative addition, whereas meta-bromo substitution (as in the target compound) offers distinct kinetic profiles. Hird et al. (1998) demonstrated that highly substituted benzene derivatives containing bromo, cyano, and fluoro functions undergo selective palladium-catalyzed cross-coupling to generate liquid crystalline terphenyls, with the substitution pattern determining both reaction efficiency and product regiochemistry . The target compound's 1,2,4,5-substitution pattern (COOH at C1, F at C2, CN at C4, Br at C5) provides a unique orthogonal functionalization vector not available from any single positional isomer.

palladium-catalyzed cross-coupling Suzuki-Miyaura regioselectivity liquid crystalline terphenyls

Electronic Modulation of Carboxylic Acid Acidity: Cyano Group Effect vs. Non-Cyanated Analogs

The cyano group at C4 exerts a strong electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms para to the carboxylic acid. This stabilizes the benzoate anion, lowering the pKa relative to analogs lacking the cyano substituent. The reference compound 5-bromo-2-fluorobenzoic acid (CAS 146328-85-0), which contains bromine and fluorine but not cyano, has a reported pKa in the range of approximately 2.1–2.5 . The addition of a para-cyano group, as present in 5-bromo-4-cyano-2-fluorobenzoic acid, is predicted to further depress the pKa by approximately 0.5–1.0 log units based on Hammett substituent constants (σₚ for CN ≈ 0.66 vs. σₘ for Br ≈ 0.39), making the target compound a measurably stronger acid . This property influences both purification strategies (extraction pH, recrystallization conditions) and reactivity in carboxylate-dependent transformations such as amide coupling, decarboxylative cross-coupling, and salt formation.

pKa modulation electron-withdrawing substituent Hammett sigma benzoic acid acidity

Purity Specification Benchmarks: Cross-Vendor Comparison for Informed Procurement

Commercially available purity specifications for 5-bromo-4-cyano-2-fluorobenzoic acid range from 95% to 98% across vendors. Howei Pharm (Guangzhou) supplies the compound at 95% purity under in-house standard Q/HWC032-2020, with Certificates of Analysis (COA) available . MolCore offers a higher specification of NLT 98% (not less than 98%) under ISO-certified quality systems . For comparison, the positional isomer 2-bromo-4-cyano-3-fluorobenzoic acid (CAS 1805583-80-5) is offered at 98% purity by Fluorochem (Product Code F784932) with MDL MFCD28735193 and a reported LogP of 2.398 . The non-cyanated analog 5-bromo-2-fluorobenzoic acid (CAS 146328-85-0) is available at 97% purity from Aladdin Scientific . The availability of COA documentation and ISO certification for the target compound provides traceable quality assurance, while the 95% minimum purity specification establishes a baseline for procurement that is comparable to or slightly below the highest available purity for related positional isomers.

purity specification quality control COA vendor comparison ISO certification

Synthetic Intermediate Utility: Cyano- and Bromo- Orthogonal Functionalization for Drug Discovery

The target compound contains three chemically orthogonal functional handles: (i) a carboxylic acid amenable to amide coupling and esterification, (ii) an aryl bromide suitable for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling, and (iii) a nitrile group that can serve as a hydrogen bond acceptor, a precursor to tetrazoles (via click chemistry with azides), or a masked aminomethyl group upon reduction. US Patent 6,613,930 (2003) explicitly describes para-cyano benzoic acid derivatives bearing halogen substituents (including bromo and fluoro) as intermediates for producing platelet aggregation inhibitors, noting that such compounds are valuable therapeutic intermediate scaffolds . The specific 5-bromo-4-cyano-2-fluoro substitution pattern places the bromine at a position that avoids competing reactivity with the carboxylic acid during amide coupling (unlike ortho-bromo isomers, where steric hindrance can reduce coupling efficiency) while retaining the bromine as a synthetic handle for late-stage diversification . This orthogonal reactivity profile is not simultaneously available from the non-cyanated analog 5-bromo-2-fluorobenzoic acid (which lacks the nitrile as a diversification point) or from the non-brominated analog 4-cyano-2-fluorobenzoic acid (which lacks the cross-coupling handle).

platelet aggregation inhibitor cyanobenzoic acid intermediate pharmaceutical building block orthogonal functionalization

Computed Physicochemical Profile: LogP and Polar Surface Area Differentiation from Positional Isomers

The positional arrangement of bromine, cyano, and fluorine substituents affects the computed logP (octanol–water partition coefficient) and topological polar surface area (TPSA), parameters relevant for assessing drug-likeness and membrane permeability of derived compounds. For the target compound, predicted physicochemical parameters include a TPSA of approximately 45.8 Ų based on the carboxylic acid (37.3 Ų) and nitrile (23.8 Ų) contributions . The comparator 2-bromo-4-cyano-3-fluorobenzoic acid (CAS 1805583-80-5), differing only in the positions of Br and F, has an experimentally reported LogP of 2.398 . The target compound, with bromine at C5 rather than C2 and fluorine at C2 rather than C3, is predicted to exhibit a slightly different LogP due to altered dipole moment orientation and intramolecular hydrogen bonding potential between the ortho-fluorine and the carboxylic acid proton. In contrast, 4-cyano-2-fluorobenzoic acid (CAS 164149-28-4, lacking bromine) has a reported melting point of 214–216 °C, indicating significantly different solid-state properties driven by the absence of the heavy bromine atom .

LogP prediction polar surface area drug-likeness physicochemical profiling bioavailability

Optimal Application Scenarios for 5-Bromo-4-cyano-2-fluorobenzoic acid (1805595-88-3) Based on Differentiated Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Late-Stage Diversification

The three orthogonal functional handles (–COOH for amide/ester formation, –Br for cross-coupling, –CN for cycloaddition or reduction) make this compound optimal for convergent synthetic strategies in drug discovery programs targeting platelet aggregation inhibitors or related therapeutic areas . The meta-bromo position avoids steric interference with carboxylic acid derivatization, a documented limitation of ortho-bromo isomers, enabling higher-yielding sequential functionalization without protecting group manipulation . Users should verify that the selected purity specification (95% or 98%) meets the impurity tolerance of their specific catalytic cross-coupling conditions.

Regioselective Palladium-Catalyzed Cross-Coupling for Liquid Crystalline Materials

The established precedent for bromo-cyano-fluoro benzene derivatives in selective Pd-catalyzed cross-coupling to generate liquid crystalline terphenyls positions this compound as a candidate building block for advanced materials research. The lateral fluoro substituent ortho to the cyano group, combined with a meta-bromo coupling site, enables the construction of anisotropic molecular architectures with tailored dielectric properties. Procurement should consider that the 5-bromo-4-cyano-2-fluoro substitution pattern is one of several possible regioisomers; the specific electronic profile created by the para-CN/ortho-F arrangement may confer distinct mesophase behavior compared to other positional isomers.

Building Block for Cyano-Containing Bioisostere Libraries in Medicinal Chemistry

The cyano group is a well-established carboxylic acid bioisostere and hydrogen bond acceptor in medicinal chemistry. This compound's combination of a free carboxylic acid with a para-cyano group enables the construction of compound libraries where the acid can be derivatized (e.g., to amides or esters) while the nitrile provides a metabolically stable polar functionality . The presence of the aryl bromide additionally permits late-stage C–C bond formation for SAR exploration. The predicted enhanced acidity (pKa ~1.5–2.0 vs. ~2.1–2.5 for non-cyanated analogs) should be factored into salt selection and formulation studies during lead optimization.

Quality-Controlled Intermediate for GMP-adjacent Research Synthesis

For research programs transitioning toward preclinical candidate synthesis, the availability of this compound under ISO-certified quality systems (MolCore, NLT 98%) and with traceable Certificates of Analysis (Howei Pharm, 95%, standard Q/HWC032-2020) provides documentation required for method validation and impurity profiling . The MDL registry number MFCD28735216 enables unambiguous identification across supply chains, reducing procurement errors where positional isomers with identical molecular formula (C₈H₃BrFNO₂, MW 244.02) could be mistakenly substituted.

Quote Request

Request a Quote for 5-Bromo-4-cyano-2-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.